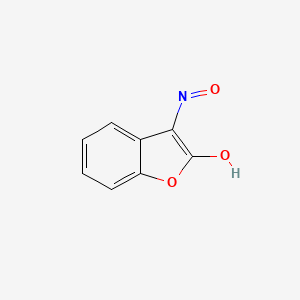

3-(Hydroxyimino)benzofuran-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Hydroxyimino)benzofuran-2(3H)-one” is a chemical compound that has been studied in various scientific researches . It has been involved in organocatalytic asymmetric reactions with naphthoquinones .

Synthesis Analysis

The synthesis of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been achieved through different methods. One method involves an organocatalytic asymmetric reaction of benzofuran-2(3H)-ones with naphthoquinones . Another method involves a recyclable nickel-catalyzed C–H/O–H dual functionalization of phenols with mandelic acids .Molecular Structure Analysis

The molecular structure of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been analyzed in several studies . These studies have revealed that a diverse range of 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .Chemical Reactions Analysis

The chemical reactions involving “3-(Hydroxyimino)benzofuran-2(3H)-one” have been studied extensively . For instance, it has been found that 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Hydroxyimino)benzofuran-2(3H)-one” have been analyzed in various studies . These studies have provided insights into the properties of this compound, such as its reactivity in chemical reactions .Applications De Recherche Scientifique

Chiral amine thiourea-promoted enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides have been explored, leading to products with high yields and good diastereo- and enantioselectivities. This includes the formation of adducts with a quaternary center at the C3-position of benzofuran-2(3H)-one (Li et al., 2010).

Copper-catalyzed radical cascade reactions involving benzofuran-2(3H)-ones have been studied, demonstrating a novel approach to synthesizing cyano-containing benzofuran-2(3H)-ones with excellent functional-group compatibility (Yu et al., 2019).

Benzofuran-2(3H)-ones have shown significant antinociceptive activity in various pain models, suggesting their potential as antinociceptive agents (Gonçalves et al., 2012).

Palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a CO source has been developed, showcasing a method to obtain various derivatives of benzofuran-2(3H)-ones (Li et al., 2017).

Synthesis of benzofuran-2(3H)-ones via DBU-induced condensation reactions has been explored, leading to a range of benzofuran derivatives with potential antioxidant properties (Rangaswamy et al., 2015).

The reversible deprotonation of benzofuran-2(3H)-ones has been kinetically studied, providing insights into the influence of aromaticity on intrinsic barriers in chemical reactions (Bernasconi & Pérez-Lorenzo, 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-nitroso-1-benzofuran-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8-7(9-11)5-3-1-2-4-6(5)12-8/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRZBVCERMULPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxyimino)benzofuran-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B1175891.png)